(2'-Nitro[1,1'-biphenyl]-4-yl)methanol
Overview
Description
(2’-Nitro[1,1’-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C13H11NO3 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a nitro group at the 2’ position and a hydroxymethyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Nitro[1,1’-biphenyl]-4-yl)methanol typically involves the nitration of biphenyl followed by a reduction and subsequent functionalization. One common method is as follows:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2’ position. The reaction is typically carried out at a controlled temperature to avoid over-nitration.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Formylation: The amino group is converted to a formyl group using formic acid and formaldehyde.
Reduction to Hydroxymethyl Group: Finally, the formyl group is reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of (2’-Nitro[1,1’-biphenyl]-4-yl)methanol may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(2’-Nitro[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Iron powder and hydrochloric acid for nitro reduction; sodium borohydride for formyl reduction.
Substitution: Strong nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: (2’-Nitro[1,1’-biphenyl]-4-yl)carboxylic acid.
Reduction: (2’-Amino[1,1’-biphenyl]-4-yl)methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2’-Nitro[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Pharmaceuticals: The compound is explored for its potential biological activity and as a precursor for drug development.
Environmental Chemistry: It is studied for its role in the degradation of pollutants and as a model compound in environmental studies.
Mechanism of Action
The mechanism of action of (2’-Nitro[1,1’-biphenyl]-4-yl)methanol depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxymethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobiphenyl: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
4-Hydroxybiphenyl:
2-Aminobiphenyl: The amino group provides different reactivity compared to the nitro group.
Uniqueness
(2’-Nitro[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both the nitro and hydroxymethyl groups, which allow it to participate in a wide range of chemical reactions and make it a valuable intermediate in organic synthesis and materials science.
Properties
IUPAC Name |
[4-(2-nitrophenyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXIDJYKHUWNSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618659 | |
Record name | (2'-Nitro[1,1'-biphenyl]-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159815-76-6 | |
Record name | (2'-Nitro[1,1'-biphenyl]-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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